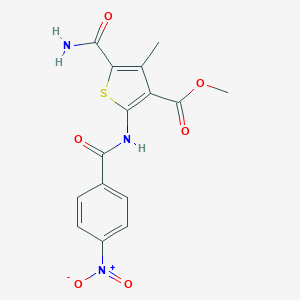![molecular formula C21H22ClN5OS B450923 2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE](/img/structure/B450923.png)
2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C25H22ClN5O2S . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE involves multiple stepsThe final steps involve the formation of the acetohydrazide moiety . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2-{[5-(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Propiedades
Fórmula molecular |
C21H22ClN5OS |
|---|---|
Peso molecular |
428g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylbutan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-15(8-9-16-6-4-3-5-7-16)23-24-19(28)14-29-21-26-25-20(27(21)2)17-10-12-18(22)13-11-17/h3-7,10-13H,8-9,14H2,1-2H3,(H,24,28) |
Clave InChI |
ARFLXFGMJZMZLM-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B450848.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B450851.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450852.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)-2-furohydrazide](/img/structure/B450855.png)
![4-(4-Tert-butylphenyl)-2-[(3,5-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450856.png)
![N-(3-chloro-4-fluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450857.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)

![N'-[4-(allyloxy)benzylidene]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B450862.png)
![2,5-dichloro-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B450863.png)
